![molecular formula C13H13NO4 B5814498 dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)
dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained attention in the scientific community for its potential therapeutic applications. MitoQ is a derivative of ubiquinone, a naturally occurring antioxidant in the body, and has been shown to have superior antioxidant properties compared to other antioxidants.
Mécanisme D'action
Dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate works by targeting the mitochondria, the powerhouse of the cell, where it scavenges free radicals and reduces oxidative stress. This compound also helps to maintain mitochondrial function by improving electron transport and reducing mitochondrial membrane depolarization.
Biochemical and physiological effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects, including reducing inflammation, improving insulin sensitivity, and enhancing exercise performance. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate in lab experiments is its specificity for the mitochondria, which allows for targeted antioxidant therapy. However, this compound's high cost and limited availability may be a limitation for some researchers.
Orientations Futures
There are many potential future directions for research on dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate, including its use in the treatment of other diseases characterized by oxidative stress and mitochondrial dysfunction, such as cancer and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of more cost-effective and efficient synthesis methods for this compound could make it more accessible to researchers and clinicians.
Méthodes De Synthèse
Dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate can be synthesized through a multi-step process starting with the synthesis of 2-(2-bromoethyl)pyridine. The brominated pyridine is then reacted with dimethyl malonate to form the intermediate product, this compound. The final step involves the addition of a triphenylphosphonium group to the molecule, which allows for its targeting to the mitochondria.
Applications De Recherche Scientifique
Dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cardiovascular disease. This compound's antioxidant properties make it a promising candidate for the treatment of these diseases, which are characterized by oxidative stress and mitochondrial dysfunction.
Propriétés
IUPAC Name |
dimethyl 2-[(E)-3-pyridin-2-ylprop-2-enylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-12(15)11(13(16)18-2)8-5-7-10-6-3-4-9-14-10/h3-9H,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBTVLMACGXATP-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CC1=CC=CC=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/C1=CC=CC=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.